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Compound of Interest

Compound Name: (2E,62)-Octa-2,6-dienol

Cat. No.: B15177660

Affiliation: Google Research

Abstract

This technical guide addresses the spectroscopic profile of (2E,6Z)-Octa-2,6-dienol, a specific
isomer of octadienol. Despite a comprehensive search of publicly available databases and
scientific literature, experimental spectroscopic data (NMR, IR, MS) for this exact compound
could not be located. This document therefore provides a summary of expected spectroscopic
values based on established principles of chemical spectroscopy. Furthermore, it outlines
generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for unsaturated alcohols of this nature. This guide is
intended for researchers, scientists, and professionals in drug development and chemical
analysis who require an understanding of the spectroscopic characteristics of such
compounds.

Introduction

(2E,6Z)-Octa-2,6-dienol is an organic compound with the chemical formula CsH140. As a
dienol, its structure contains two carbon-carbon double bonds and a hydroxyl group, leading to
multiple stereocisomers. The specific isomer (2E,62Z) dictates the geometry around these double
bonds. Spectroscopic analysis is crucial for the structural elucidation and confirmation of such
specific isomers in chemical synthesis and natural product isolation. The following sections
detalil the anticipated spectroscopic data and the methodologies for their acquisition.
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for (2E,6Z)-Octa-2,6-
dienol. It must be explicitly stated that these are not based on experimental data but are
predictions derived from spectroscopic theory and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Solvent: CDCIs (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted *H NMR Data for (2E,6Z)-Octa-2,6-dienol

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~5.7-5.5 m 2H H2, H3
~5.5-5.3 m 2H H6, H7
~4.1 d 2H H1
~2.8 q 2H H5
—21 q 2H H4
~1.0 t 3H H8
~1.6 s (broad) 1H -OH

Table 2: Predicted *3C NMR Data for (2E,6Z)-Octa-2,6-dienol
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Chemical Shift (8) (ppm)

Carbon Atom

~135-125 C2,C3,C6,C7
~60-65 C1
~30-35 C5
~25-30 C4
~10-15 C8

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for (2E,6Z)-Octa-2,6-dienol

Wavenumber (cm~?)

Intensity

Assighment

3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium =C-H stretch (alkene)
2960-2850 Medium-Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)
~970 Medium =C-H bend (trans alkene)

Mass Spectrometry (MS) (Predicted)

lonization Mode: Electron lonization (El)

Table 4: Predicted Key Mass Fragments for (2E,6Z)-Octa-2,6-dienol
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miz Interpretation

126 [M]* (Molecular lon)
108 [M-H20]*

97 [M-C2Hs]*

83 [M-CsH7]*

69 [CsHo]*

55 [CaH7]*

41 [C3Hs]*

Generalized Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of an unsaturated
alcohol like (2E,6Z)-Octa-2,6-dienol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the purified alcohol is dissolved
in about 0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

'H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. Due to the
lower natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g.,
2-5 seconds) are typically required.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.
Integration of the proton signals provides the relative number of protons.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15177660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer, and the sample spectrum is acquired. The
instrument measures the absorption of infrared radiation as a function of wavenumber
(typically 4000 to 400 cm™1).

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber. The characteristic absorption bands are then identified and assigned to
specific functional groups.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry
(GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC. The GC separates the components of
the mixture before they enter the mass spectrometer.

lonization: Electron lonization (EIl) at 70 eV is a standard method for generating ions. In El,
the sample molecules are bombarded with high-energy electrons, causing them to ionize
and fragment in a reproducible manner.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Analysis: The detector records the abundance of each ion at a specific
m/z. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion
peak confirms the molecular weight, and the fragmentation pattern provides structural
information.

Visualization of Spectroscopic Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.

Sample Preparation

Purified Chemical Sample

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(1H, 13C) IR Spectroscopy (e.g., GC-MS)

Data Acquisition & Processing

NMR Spectra IR Spectrum Mass Spectrum

(Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation)

Structural Elucidation

Y Y Y

Combined Data Interpretation

Final Structure Confirmation

Click to download full resolution via product page
A generalized workflow for chemical structure elucidation using spectroscopic methods.

Conclusion

While experimental spectroscopic data for (2E,6Z)-Octa-2,6-dienol is not readily available in
public domains, this guide provides a robust framework for understanding its likely
spectroscopic characteristics. The predicted NMR, IR, and MS data, along with the generalized
experimental protocols, offer valuable insights for researchers working with this or structurally
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related compounds. The provided workflow diagram further clarifies the logical progression
from sample analysis to structural confirmation, underscoring the synergistic role of different
spectroscopic technigues in modern chemical research.

« To cite this document: BenchChem. [Spectroscopic Analysis of (2E,6Z)-Octa-2,6-dienol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15177660#spectroscopic-data-for-2e-6z-octa-2-6-
dienol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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